(SPY-5)-pentacyanidonickelate(II)
Description
(SPY-5)-pentacyanidonickelate(II) is a coordination compound with a square pyramidal (SPY-5) geometry, as defined by IUPAC nomenclature . The "SPY-5" designation refers to the polyhedral symbol for a five-coordinate system where one ligand occupies the apical position (along the C₄ symmetry axis), and four ligands lie in the basal plane. This geometry is critical for understanding the compound’s electronic structure, ligand-field effects, and reactivity. The nickel(II) center is coordinated by five cyanide ligands, forming a [Ni(CN)₅]³⁻ complex ion. This structure has been studied for its fluxional behavior and ligand substitution dynamics, which are influenced by the SPY-5 geometry’s inherent flexibility compared to other five-coordinate geometries like trigonal bipyramidal (TBPY-5) .
Properties
Molecular Formula |
C5N5Ni-3 |
|---|---|
Molecular Weight |
188.78 g/mol |
IUPAC Name |
nickel(2+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+2 |
InChI Key |
UVLLXTPPGWGZPS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Controversies
- Contradiction in Ligand Effects: While SPY-5 geometries are typically stabilized by σ-donor ligands, (SPY-5)-pentacyanidonickelate(II) challenges this trend due to cyanide’s π-acceptor capability, suggesting a hybrid ligand-field model .
- Synthetic Challenges : Reproducing the SPY-5 geometry in aqueous media remains difficult due to cyanide hydrolysis, limiting industrial applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
